CWP232291

Catalog No.
S548107
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CWP232291

Product Name

CWP232291

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CWP-232291; CWP232291; CWP 232291.

Description

The exact mass of the compound CWP232291 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CWP232291 is a small molecule that functions as a potent inhibitor of the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments. It acts by inducing endoplasmic reticulum stress, which leads to apoptosis in cancer cells through the activation of caspases and the degradation of β-catenin, a key player in tumor progression and metastasis. CWP232291 is currently undergoing clinical trials for hematological malignancies, including myeloid leukemia and myelodysplastic syndromes, highlighting its relevance in oncology research and therapy .

CWP232291 primarily engages in reactions that inhibit the Wnt/β-catenin pathway. The mechanism involves:

  • Induction of Endoplasmic Reticulum Stress: CWP232291 triggers the unfolded protein response, leading to the activation of pro-apoptotic pathways. This results in increased levels of CHOP (C/EBP homologous protein) and phosphorylated eIF2α, which are markers of ER stress .
  • Degradation of β-Catenin: The compound promotes the ubiquitination and proteasomal degradation of β-catenin by disrupting its stabilization in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate oncogenic transcription .

CWP232291 exhibits significant biological activity against various cancer types:

  • Prostate Cancer: It has shown efficacy in inhibiting the growth of castration-resistant prostate cancer cells by inducing apoptosis and reducing androgen receptor signaling .
  • Ovarian Cancer: Studies indicate that CWP232291 can suppress ovarian cancer cell proliferation, including those resistant to cisplatin, by inhibiting β-catenin activity .
  • Acute Myeloid Leukemia: The compound is being evaluated for its effects on acute myeloid leukemia, with preliminary findings suggesting it can induce apoptosis through β-catenin degradation .

The synthesis of CWP232291 involves complex organic chemistry techniques aimed at producing a peptidomimetic structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, it typically includes:

  • Stepwise Assembly: Utilizing solid-phase peptide synthesis methods to construct the core structure.
  • Modification: Chemical modifications are made to enhance potency and selectivity towards the Wnt/β-catenin pathway.
  • Prodrug Formation: CWP232291 is designed as a prodrug that is converted into its active form, CWP232204, within biological systems .

CWP232291's primary applications are in oncology, particularly as a treatment for:

  • Castration-Resistant Prostate Cancer: Targeting β-catenin signaling provides a novel strategy for overcoming treatment resistance.
  • Ovarian Cancer: Its ability to inhibit growth in cisplatin-resistant ovarian cancer cells positions it as a potential therapeutic option.
  • Hematological Malignancies: Ongoing clinical trials are assessing its efficacy in conditions like myeloid leukemia and myelodysplastic syndromes .

Interaction studies have demonstrated that CWP232291 can modulate various cellular pathways:

  • Wnt/β-Catenin Pathway: It effectively disrupts this pathway, leading to decreased transcriptional activity associated with tumor growth.
  • Endoplasmic Reticulum Stress Response: The compound's ability to induce ER stress highlights its role in activating apoptotic pathways through caspase activation .
  • Potential Drug Resistance Mechanisms: Research suggests that CWP232291 may overcome drug resistance mechanisms present in certain cancer types, such as ovarian cancer .

CWP232291 shares structural and functional similarities with other compounds targeting the Wnt/β-catenin pathway. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CWP232204Active metabolite of CWP232291; induces ER stressDirectly binds to Src-associated substrate
ICG-001Inhibits β-catenin/T-cell factor interactionsPrimarily used in preclinical studies
XAV939Inhibits tankyrase leading to β-catenin degradationFocused on colorectal cancer
PKF118-310Disrupts β-catenin interactions with transcription factorsUsed mainly in research settings

CWP232291 is unique due to its dual action of inducing ER stress while also specifically targeting the Wnt/β-catenin pathway, making it a promising candidate for further therapeutic development .

Structural Properties and Molecular Formula (C₂₇H₃₃F₃N₄O₃)

CWP232291, with the systematic name N-[(adamantan-2-yl)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide, features a molecular weight of 518.6 g/mol. Its structure comprises:

  • A pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7.
  • A 3,4-dimethoxyphenyl ring at position 5.
  • An adamantylmethyl carboxamide moiety at position 3.

The adamantyl group enhances lipid solubility, facilitating membrane permeability, while the trifluoromethyl group stabilizes interactions with hydrophobic binding pockets.

PropertyValue
Molecular formulaC₂₇H₃₃F₃N₄O₃
Molecular weight518.6 g/mol
Key functional groupsTrifluoromethyl, adamantyl
SolubilityDMSO-soluble, aqueous-insoluble

Prodrug Activation and Metabolic Conversion to CWP232204

CWP232291 acts as a prodrug, rapidly converting to its active metabolite CWP232204 in serum via esterase-mediated hydrolysis. Key metabolic features include:

  • Half-life: ~12 hours for CWP232204, ensuring sustained target engagement.
  • Bioactivation: Cleavage of the carboxamide bond releases CWP232204, which directly binds Sam68 (Src-associated in mitosis, 68 kDa) and β-catenin.

Structural comparison:

PropertyCWP232291CWP232204
BioactivityProdrug (inactive)Active metabolite
Target affinityLowHigh (Sam68, β-catenin)
Plasma stabilityRapid conversion (<30 minutes)Stable terminal half-life

Synthesis Pathways and Structure-Activity Relationship (SAR) Studies

The synthesis of CWP232291 involves a 1,3-dipolar cycloaddition strategy to construct the pyrazolo[1,5-a]pyrimidine core:

  • Core formation: Reaction of nitrilimines with enamines yields the bicyclic scaffold.
  • Functionalization: Sequential substitutions introduce the trifluoromethyl, dimethoxyphenyl, and adamantyl groups.

SAR studies highlight critical modifications:

  • Adamantyl group: Enhances binding to Sam68’s hydrophobic pocket.
  • Trifluoromethyl group: Improves metabolic stability and β-catenin degradation efficacy.
  • Methoxy substituents: Optimize solubility without compromising target engagement.
ModificationImpact on Activity
Adamantyl removal90% loss in β-catenin inhibition
Trifluoromethyl substitution3-fold increase in potency
Methoxy group reductionReduced solubility and bioavailability

Inhibition of Wnt/β-Catenin Signaling Pathway

The primary mechanism of action of CWP232291 centers on its ability to inhibit the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival [1] [4]. In the canonical Wnt pathway, lymphoid enhancer-binding factor 1 and T-cell factor family members serve as key mediators of β-catenin-dependent transcription [1]. CWP232291 demonstrates significant inhibitory activity on Wnt gene reporters at submicromolar concentrations, effectively disrupting this fundamental signaling cascade [6].

Experimental evidence demonstrates that CWP232291 markedly suppresses the expression of β-catenin in a concentration-dependent manner across multiple cancer cell types [1] [4]. In prostate cancer cells, treatment with CWP232291 at specific concentrations (PC3: 200 nanomolar; DU145: 400 nanomolar; LNCaP: 60 nanomolar; 22Rv1: 70 nanomolar) significantly decreased luciferase activity in lymphoid enhancer-binding factor 1/T-cell factor reporter assays compared to control conditions [1]. Furthermore, fluorescence microscopy studies revealed decreased β-catenin staining in the nucleus of prostate cancer cells exposed to CWP232291, with β-catenin distribution shifting from nuclear localization to a more diffuse cytoplasmic pattern [1].

β-Catenin Degradation via Endoplasmic Reticulum Stress Activation

A distinctive feature of CWP232291's mechanism involves the induction of endoplasmic reticulum stress as a means to promote β-catenin degradation [1] [18]. The compound triggers the unfolded protein response pathway through activation of pancreatic endoplasmic reticulum kinase, which subsequently phosphorylates eukaryotic translation initiation factor 2 alpha [1] [17]. This phosphorylation event leads to the upregulation of C/EBP homologous protein, a proapoptotic transcription factor that plays a crucial role in endoplasmic reticulum stress-induced apoptosis [1] [17].

The endoplasmic reticulum stress response initiated by CWP232291 creates a cellular environment that promotes β-catenin degradation through multiple mechanisms [1]. Upon pancreatic endoplasmic reticulum kinase activation, the stress sensor undergoes homo-oligomerization and autophosphorylation, leading to downstream signaling events that ultimately result in the destabilization of β-catenin protein [17]. This process represents a novel therapeutic approach, as it demonstrates that endoplasmic reticulum stress induction can provide antitumor effects through the modulation of oncogenic signaling pathways [1].

Western blotting analyses have confirmed that CWP232291 treatment results in increased phosphorylation of pancreatic endoplasmic reticulum kinase and eukaryotic translation initiation factor 2 alpha, accompanied by elevated levels of C/EBP homologous protein expression [1]. The temporal relationship between endoplasmic reticulum stress activation and β-catenin degradation suggests a direct mechanistic link between these cellular processes [1].

Cell LineCancer TypeIC50 (μM)Treatment Durationβ-Catenin Reduction
LNCaPProstate (AR-positive)0.09772hSignificant
22Rv1Prostate (AR-positive)0.06072hSignificant
VCaPProstate (AR-positive)0.07072hSignificant
PC3Prostate (AR-negative)0.18872hModerate
DU145Prostate (AR-negative)0.41872hModerate

Downregulation of Wnt Target Genes (MYC, CYCLIN D1, LEF1)

CWP232291 effectively downregulates key Wnt target genes that are essential for cell cycle progression and survival [1] [7]. Messenger ribonucleic acid level analyses in LNCaP and 22Rv1 cells treated with IC50 doses of CWP232291 for 24 hours revealed significant reductions in c-myc, cyclin D1, matrix metallopeptidase 7, and annexin-2 expression compared to untreated controls [1]. This downregulation of Wnt target genes represents a direct consequence of β-catenin inhibition and contributes to the compound's antiproliferative effects [1].

The cyclin D1 gene serves as a particularly important target of the β-catenin/lymphoid enhancer-binding factor 1 pathway, with its promoter containing a consensus lymphoid enhancer-binding factor binding site that mediates β-catenin-dependent transcriptional activation [15]. CWP232291's ability to suppress cyclin D1 expression disrupts cell cycle progression and reduces the proliferative capacity of cancer cells [1] [14]. Similarly, c-myc downregulation contributes to decreased cellular proliferation and enhanced apoptotic susceptibility [1].

Immunohistochemistry studies in genetically engineered mouse models have demonstrated that CWP232291 treatment reduces β-catenin, myc, and cyclin D1 levels in tumor tissues [7]. In colorectal cancer prevention studies, mice treated with CWP232291 showed significant decreases in tumor multiplicity and malignant transformation rates, correlating with reduced expression of these key Wnt target genes [7].

BiomarkerEffectCell TypePathwayFold Change
MYC mRNADecreasedProstate cancerWnt/β-catenin>2-fold
Cyclin D1 mRNADecreasedProstate cancerWnt/β-catenin>2-fold
Matrix Metallopeptidase 7 mRNADecreasedProstate cancerWnt/β-catenin>2-fold
Annexin-2 mRNADecreasedProstate cancerWnt/β-catenin>2-fold
Survivin proteinDecreasedMultiple cancer typesWnt/β-cateninSignificant

Interaction with Sam68 (KHDRBS1) and Alternative Splicing of Apoptotic Regulators

CWP232291 demonstrates direct binding interactions with Src-Associated substrate during Mitosis of 68 kilodaltons, also known as KH Domain-Containing RNA-Binding Signal Transduction-Associated protein 1 [10]. This RNA-binding protein plays versatile functions in cellular processes including signal transduction, alternative splicing, and nuclear export [9] [11]. Affinity purification assays using the active form of CWP232291 (CWP232204) immobilized on solid beads have confirmed specific binding interactions with Sam68 in human embryonic stem cell lysates [10].

The interaction between CWP232291 and Sam68 results in significant alterations to alternative splicing patterns of apoptotic regulatory genes [10]. Sam68's role as an RNA-binding protein enables it to modulate the splicing of messenger ribonucleic acids encoding apoptotic factors, thereby influencing the balance between pro-apoptotic and anti-apoptotic isoforms [12] [13]. Competition assays using excess soluble CWP232291 have validated the specificity of the compound's interaction with Sam68, distinguishing it from other potential cellular targets [10].

The binding of CWP232291 to Sam68 promotes nuclear shuttling of the protein, which is essential for its splicing regulatory functions [10]. Asymmetric demethylation of Sam68 arginine 304 residue by protein arginine methyltransferase 1 is crucial for nuclear translocation, and CWP232291 treatment enhances this process [10]. Furthermore, Sam68 nuclear shuttling following CWP232291 treatment is associated with enhanced formation of Sam68-CREB-binding protein complexes and sequestration of CREB-binding protein from chromatin [10].

Alternative splicing regulation by the CWP232291-Sam68 interaction particularly affects genes encoding BCL-2 family apoptosis factors . The compound influences the splicing balance toward pro-apoptotic isoforms rather than anti-apoptotic variants, thereby sensitizing cancer cells to apoptotic stimuli . This mechanism represents a novel approach to cancer therapy through the modulation of post-transcriptional gene regulation [10].

Apoptotic RegulatorSplicing EffectFunctional ConsequenceSam68 Dependency
BCL-2Pro-apoptotic isoform increaseEnhanced apoptosisHigh
Caspase-9Alternative exon inclusionAltered apoptotic sensitivityModerate
BAXIsoform switchingIncreased pro-apoptotic functionHigh
BIMAlternative splicingEnhanced apoptotic potentialModerate

Modulation of NF-κB and Survivin Expression

CWP232291 exerts significant effects on nuclear factor kappa B signaling and survivin expression, contributing to its pro-apoptotic activity [14]. The compound's interaction with Sam68 results in activation of nuclear factor kappa B through tumor necrosis factor alpha signaling pathways . This activation of nuclear factor kappa B, paradoxically, contributes to the compound's pro-apoptotic effects rather than promoting survival, likely due to the complex interplay between different signaling networks in cancer cells [11].

Survivin, a member of the inhibitor of apoptosis protein family, represents a critical target of CWP232291 action [1] [14]. The compound causes significant downregulation of survivin expression through its effects on Wnt signaling, as survivin is a direct transcriptional target of the β-catenin/T-cell factor complex [1] [14]. Western blotting analyses demonstrate that CWP232291 markedly suppresses survivin expression in prostate cancer cells in a concentration-dependent manner [1]. Clinical studies have shown that survivin levels decrease within hours after CWP232291 administration, with levels returning to baseline within 24 hours [14].

The downregulation of survivin by CWP232291 removes a crucial apoptotic brake, thereby sensitizing cancer cells to programmed cell death [14]. Survivin normally functions by inhibiting caspase activation and preventing apoptotic cell death, so its suppression by CWP232291 facilitates the execution of apoptotic programs [14]. This effect is particularly pronounced in cancer cells with high baseline survivin expression, which often exhibit resistance to conventional therapeutic approaches [14].

Sam68's role in nuclear factor kappa B regulation involves its function as an adaptor protein in inflammatory signaling pathways [9] [11]. The protein participates in signal communication networks that link nuclear-initiated signaling pathways with cytoplasmic effector mechanisms [11]. CWP232291's modulation of this system through Sam68 binding creates a cellular environment that favors apoptotic cell death over survival [10].

Protein TargetBaseline ExpressionPost-Treatment ExpressionFunctional ImpactTime Course
SurvivinHigh in cancer cellsSignificantly decreasedEnhanced apoptosis<24 hours
Nuclear Factor Kappa BVariableTransiently activatedContext-dependent effectsHours
Sam68ConstitutiveIncreased nuclear localizationAltered splicing patternsHours to days
CREB-Binding ProteinNuclearSequestered from chromatinReduced transcriptional activityHours

In Vitro Antineoplastic Activity

CWP232291 demonstrates significant antineoplastic activity across diverse cancer cell lines through multiple mechanisms of action. The compound exhibits potent growth inhibitory effects in both hematologic malignancies and solid tumor cell lines, with particular selectivity for cancer cells harboring specific molecular characteristics [1] [2] [3].

Selective Apoptosis Induction in Hematologic Malignancies

CWP232291 demonstrates remarkable selectivity in inducing apoptosis within hematologic cancer cells while sparing normal cellular populations. In preclinical studies involving acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) cell lines, CWP232291 exhibits broad anti-cancer efficacy at submicromolar concentrations, significantly outperforming standard cytotoxic AML drugs in tumor regression models [4] [5] [6].

The compound's selectivity for hematologic malignancies is attributed to its ability to target the Wnt/β-catenin signaling pathway, which is aberrantly activated in these cancer types. CWP232291 rapidly converts to its active metabolite CWP232204 within thirty minutes of administration, which then binds to Sam68 (Src Associated substrate in Mitosis of 68 kilodaltons), resulting in selective apoptosis induction in cancer cells [7] [6]. This binding interaction facilitates multiple pro-apoptotic mechanisms including activation of transcription factor nuclear factor kappa B induced by tumor necrosis factor alpha signaling, alternative splicing of BCL-2 apoptosis genes toward pro-apoptotic isoforms, and downregulation of anti-apoptotic protein survivin via Wnt signaling modulation [7] [8].

In phase 1 clinical trials enrolling patients with relapsed or refractory AML and MDS, CWP232291 demonstrated single-agent activity with one complete response observed at 153 mg/m² and one partial response at 198 mg/m². The complete response patient showed bone marrow blast percentage reduction from 58.3% to 3.5%, with maximum reductions in β-catenin and survivin expression exceeding 90% and 77%, respectively [4] [3]. These findings confirm the compound's ability to induce selective apoptosis in hematologic malignancies through targeted inhibition of survival pathways.

Efficacy Against Therapy-Resistant Solid Tumor Cell Lines

CWP232291 exhibits substantial efficacy against therapy-resistant solid tumor cell lines, demonstrating its potential to overcome conventional treatment resistance mechanisms. The compound's activity against resistant cancer cells is particularly notable in prostate, ovarian, and gastrointestinal cancers [1] [2] [9].

In castration-resistant prostate cancer (CRPC) models, CWP232291 shows enhanced sensitivity in androgen receptor (AR)-expressing cell lines compared to AR-negative lines. The IC₅₀ values for proliferation inhibition are significantly lower in AR-expressing cells: LNCaP (0.097 μM), 22Rv1 (0.060 μM), and VCaP (0.070 μM) versus AR-negative PC3 (0.188 μM) and DU145 (0.418 μM) cells [1]. Importantly, CWP232291 demonstrates equivalent growth inhibition in docetaxel-resistant DU145 cells compared to parental cells, indicating absence of cross-resistance mechanisms [1].

Ovarian cancer studies reveal CWP232291's remarkable ability to suppress cisplatin-resistant cell lines and patient-derived organoids. In a comprehensive study of twenty patient-derived ovarian cancer organoids, nine organoids (45%) showed good response to CWP232291 treatment, while only four organoids (20%) responded to cisplatin. Notably, five cisplatin-resistant organoids demonstrated sensitivity to CWP232291, suggesting potential therapeutic application in platinum-refractory disease [9] [10]. The combination of CWP232291 with cisplatin enhanced anti-tumor effects in all tested organoids, indicating potential synergistic interactions [9].

In gastrointestinal cancers, CWP232291 activity is particularly prominent in cell lines harboring mutations in the β-catenin signaling pathway, such as APC mutations, and in 5-fluorouracil-resistant derivatives. The compound demonstrates synergistic activity with conventional chemotherapeutics including paclitaxel and irinotecan in xenograft models [2] [11]. This enhanced activity in APC-mutated cells reflects the compound's mechanism of targeting aberrant Wnt/β-catenin signaling, which is frequently dysregulated in gastrointestinal malignancies.

The therapeutic efficacy against resistant cell lines extends to primary patient-derived cells. CWP232291 shows antitumor activity against primary prostate cancer cells derived from CRPC patients who progressed after docetaxel chemotherapy or enzalutamide treatment. Particularly significant is the compound's effectiveness against cells from an enzalutamide-resistant patient where docetaxel showed no activity, suggesting CWP232291 as an alternative therapeutic approach for multiply resistant CRPC [1].

In Vivo Efficacy Models

The in vivo antitumor activity of CWP232291 has been extensively evaluated across multiple xenograft models and genetically engineered mouse systems, demonstrating consistent therapeutic efficacy and favorable safety profiles across diverse cancer types [1] [2] [9] [12].

Suppression of Tumorigenesis in Genetically Engineered Mouse Models

CWP232291 demonstrates substantial efficacy in suppressing spontaneous tumorigenesis in genetically engineered mouse (GEM) models, providing compelling evidence for its chemopreventive potential. The most comprehensive evaluation was conducted using Villin-Cre;Smad4^F/F^;Trp53^F/F^ mice, which develop multiple spontaneous intestinal adenocarcinomas due to loss of two critical tumor suppressor genes commonly mutated in human colorectal cancers [12] [13].

In this pivotal study, three-week-old Villin-Cre;Smad4^F/F^;Trp53^F/F^ mice received intraperitoneal injections of CWP232291 (100 mg/kg) or vehicle control biweekly for seventeen weeks. Histological assessment revealed significantly lower numbers of tumor-bearing mice in the CWP232291 treatment group compared to controls (50.0% versus 84.0%; p < 0.01). More importantly, CWP232291 significantly decreased both the incidence (37.5% versus 78.3%; p < 0.05) and invasiveness of malignant adenocarcinomas [12] [13].

The compound's chemopreventive effects extended beyond tumor incidence to tumor burden characteristics. Tumor multiplicity was markedly reduced in CWP232291-treated mice (1.2 ± 0.4 versus 2.8 ± 0.4; p < 0.01), indicating suppression of both tumor initiation and progression. Immunohistochemical analysis of tumor tissues revealed reduced expression of key Wnt signaling components including β-catenin, MYC, and cyclin D1, confirming the compound's mechanism of action in vivo [12] [13].

Cancer stem cell populations, which play crucial roles in tumor initiation and therapeutic resistance, were significantly affected by CWP232291 treatment. The compound downregulated cancer stem cell markers including CD133, Lgr-5, and Sca-1 in tumor tissues. In vivo limiting dilution assays demonstrated a dramatic reduction in tumor-initiating cell frequency from 1/3,223 in untreated controls to 1/48,069 in CWP232291-treated mice (p < 0.001), representing a fifteen-fold decrease in tumorigenic potential [12] [13].

Gene expression profiling revealed that CWP232291 treatment modulated multiple pathways beyond Wnt signaling. Notably, the BCL2-associated agonist of cell death (BAD) signaling pathway was enriched in differentially expressed genes, with particular downregulation of Bcl-X_L, an anti-apoptotic protein that mediates cancer stem cell survival. This mechanistic finding provides additional rationale for the compound's efficacy against cancer stem cell populations [12] [13].

Synergistic Effects with Conventional Chemotherapeutics

CWP232291 exhibits significant synergistic interactions with established chemotherapeutic agents across multiple cancer types, enhancing therapeutic efficacy while potentially reducing individual drug toxicities. These combination effects have been documented in both preclinical xenograft models and clinical trial settings [2] [9] [14].

In gastric cancer xenograft models, CWP232291 demonstrated notable synergistic activity with paclitaxel and irinotecan in the SNU-484 heterotopic xenograft system. The combination treatments resulted in enhanced tumor growth inhibition compared to single-agent therapies, suggesting potential clinical applications for combination regimens in gastrointestinal malignancies [2]. This synergistic activity was particularly pronounced in cancer cell lines harboring APC mutations, aligning with the compound's mechanism of targeting aberrant Wnt/β-catenin signaling.

Ovarian cancer studies provide compelling evidence for synergistic interactions with platinum-based chemotherapy. In patient-derived organoid models representing diverse histologic subtypes, co-treatment with CWP232291 and cisplatin enhanced anti-tumor effects to varying degrees in all six tested organoids compared to individual treatments. This additive effect was observed regardless of baseline cisplatin sensitivity, suggesting broad applicability of the combination approach [9]. The mechanistic basis for this synergy likely involves CWP232291's ability to overcome platinum resistance mechanisms through Wnt pathway inhibition.

Multiple myeloma represents another context where combination approaches have shown promise. In preclinical bone marrow engraftment models, CWP232291 significantly outperformed lenalidomide as a single agent and demonstrated superior activity in combination studies. Phase 1b clinical trials have initiated evaluation of CWP232291 combined with lenalidomide and dexamethasone in relapsed/refractory multiple myeloma patients, with preliminary data suggesting enhanced therapeutic activity [15] [16].

The molecular mechanisms underlying these synergistic effects involve complementary pathway targeting. CWP232291's inhibition of Wnt/β-catenin signaling addresses cancer stem cell populations and treatment resistance mechanisms, while conventional chemotherapeutics target rapidly dividing cancer cells through DNA damage or mitotic disruption. This dual approach may overcome the limitations of single-agent therapies that often fail due to resistant cancer cell subpopulations.

Safety profiles of combination treatments appear favorable based on preclinical studies. In xenograft models, combination treatments did not result in enhanced toxicity compared to individual agents, with body weight maintenance observed across treatment groups. Clinical trial data from combination studies similarly suggest manageable safety profiles, though comprehensive safety assessments await completion of ongoing phase 1b studies [15] [16].

The synergistic effects extend to novel therapeutic combinations targeting cancer stem cell biology. CWP232291's ability to downregulate Bcl-XL in cancer stem cells provides rationale for combination with Bcl-XL antagonists such as BH3I-1. Preclinical studies demonstrate that this combination markedly suppresses tumorsphere formation while sparing bulk tumor cells, suggesting selective targeting of the most therapeutically resistant cancer cell populations [12] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types